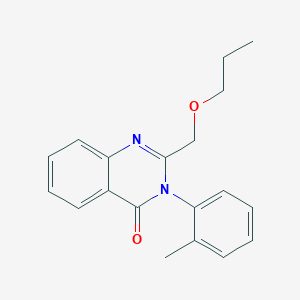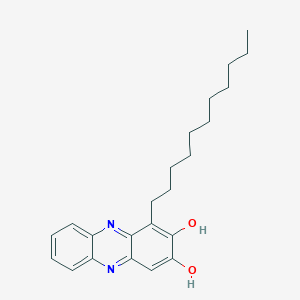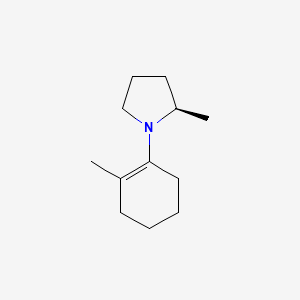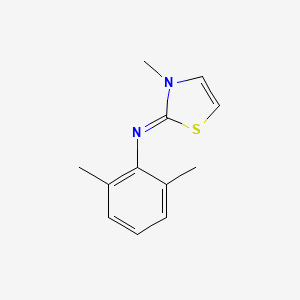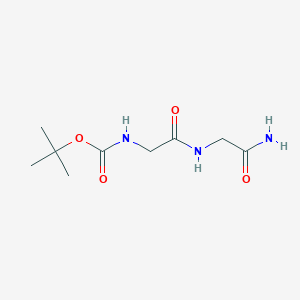
N-(tert-Butoxycarbonyl)glycylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)glycylglycinamide is a compound used primarily in organic synthesis and peptide chemistry. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)glycylglycinamide typically involves the protection of glycine’s amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)glycylglycinamide undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The protected amino group can participate in nucleophilic substitution reactions, where the Boc group is retained during the reaction.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include the deprotected glycinamide or substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-(tert-Butoxycarbonyl)glycylglycinamide has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins, where the Boc group protects the amino group during chain elongation.
Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and paints.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)glycylglycinamide primarily involves the protection of the amino group. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection step involves the cleavage of the Boc group, usually through acid-catalyzed hydrolysis, resulting in the free amino group .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)glycine methyl ester: Similar in structure but with a methyl ester group instead of an amide.
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: Contains a cysteine residue instead of glycine.
Uniqueness
N-(tert-Butoxycarbonyl)glycylglycinamide is unique due to its specific use in peptide synthesis and its ability to protect the amino group while allowing for selective reactions at other sites. Its stability under various reaction conditions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
61798-83-2 |
|---|---|
Molecular Formula |
C9H17N3O4 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C9H17N3O4/c1-9(2,3)16-8(15)12-5-7(14)11-4-6(10)13/h4-5H2,1-3H3,(H2,10,13)(H,11,14)(H,12,15) |
InChI Key |
WCMFSDIWPNHRHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


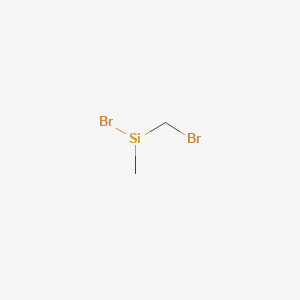
![2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl-](/img/structure/B14567522.png)
![1-Methyl-5-nitro-2-{[(5-nitrothiophen-2-yl)sulfanyl]methyl}-1H-imidazole](/img/structure/B14567524.png)
![1-Methoxy-4-({[2-(4-methoxyphenyl)ethenyl]oxy}methyl)benzene](/img/structure/B14567529.png)
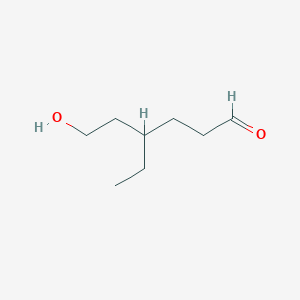
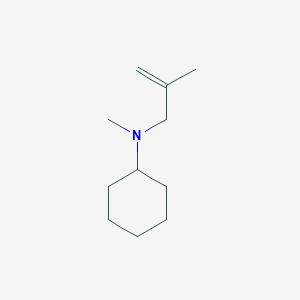
![3-[(2S,3S)-3-methylpiperidin-2-yl]propan-1-ol](/img/structure/B14567547.png)

![3-Cyano-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14567564.png)
